molecular formula C12H19ClN4O2S B2451035 Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate CAS No. 2415465-09-5

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate

Cat. No.: B2451035
CAS No.: 2415465-09-5
M. Wt: 318.82
InChI Key: VFVOZDPTNNBHLS-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 4-chloro-1,2,5-thiadiazole moiety

Preparation Methods

The synthesis of Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The piperidine ring and thiadiazole moiety are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2S/c1-12(2,3)19-11(18)14-8-4-6-17(7-5-8)10-9(13)15-20-16-10/h8H,4-7H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVOZDPTNNBHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NSN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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